molecular formula C10H17NO B3144759 O-(Adamantan-1-yl)hydroxylamine CAS No. 55930-71-7

O-(Adamantan-1-yl)hydroxylamine

Cat. No.: B3144759
CAS No.: 55930-71-7
M. Wt: 167.25 g/mol
InChI Key: LIGOOHYLYIIVMM-UHFFFAOYSA-N
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Description

O-(Adamantan-1-yl)hydroxylamine is a chemical compound characterized by the presence of an adamantane group attached to a hydroxylamine moiety. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The incorporation of the adamantane group into various compounds often enhances their thermal stability, solubility, and overall chemical robustness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Adamantan-1-yl)hydroxylamine typically involves the reaction of adamantane derivatives with hydroxylamine. One common method includes the reaction of 1-adamantylamine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

O-(Adamantan-1-yl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(Adamantan-1-yl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(Adamantan-1-yl)hydroxylamine involves its interaction with molecular targets through the hydroxylamine group. This group can form hydrogen bonds and other interactions with target molecules, leading to various biological and chemical effects. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Adamantan-1-yl)hydroxylamine is unique due to the presence of both the adamantane and hydroxylamine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

O-(1-adamantyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGOOHYLYIIVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(Adamantan-1-yl)hydroxylamine
Reactant of Route 2
O-(Adamantan-1-yl)hydroxylamine
Reactant of Route 3
O-(Adamantan-1-yl)hydroxylamine
Reactant of Route 4
O-(Adamantan-1-yl)hydroxylamine
Reactant of Route 5
O-(Adamantan-1-yl)hydroxylamine
Reactant of Route 6
O-(Adamantan-1-yl)hydroxylamine

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